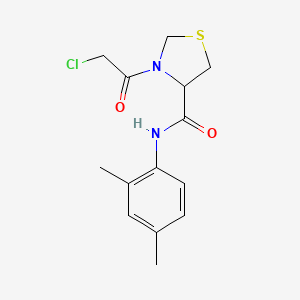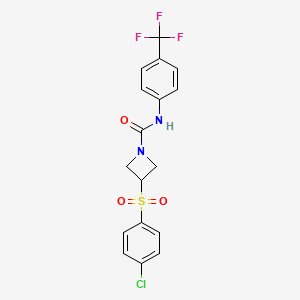
3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a trifluoromethyl group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core azetidine ring. One common approach is to react an appropriate azetidine derivative with 4-(trifluoromethyl)aniline under acidic conditions to form the azetidine-1-carboxamide core. Subsequently, the sulfonyl group is introduced by reacting the intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The azetidine ring can be oxidized to form corresponding oxazetidine derivatives.
Reduction: : Reduction reactions can be performed on the sulfonyl group to yield sulfonic acid derivatives.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxazetidine derivatives.
Reduction: : Sulfonic acid derivatives.
Substitution: : Substituted azetidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also be used as a probe to investigate enzyme-substrate interactions.
Medicine
In the field of medicine, this compound has potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create new materials with desirable characteristics.
作用机制
The mechanism by which 3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the binding affinity of the compound to its targets, leading to more potent biological effects. The exact molecular pathways involved would depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride
1-[(4-chlorophenyl)sulfonyl]-4-(3-(trifluoromethyl)-2-pyridinyl)piperazine
Uniqueness
3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is unique due to its combination of the azetidine ring, sulfonyl group, and trifluoromethyl group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3S/c18-12-3-7-14(8-4-12)27(25,26)15-9-23(10-15)16(24)22-13-5-1-11(2-6-13)17(19,20)21/h1-8,15H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLNACLIGJCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide](/img/structure/B2923520.png)
![Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2923522.png)
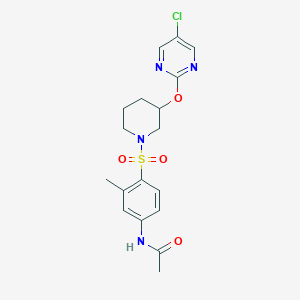
![1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2923528.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)
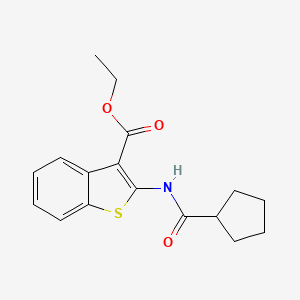
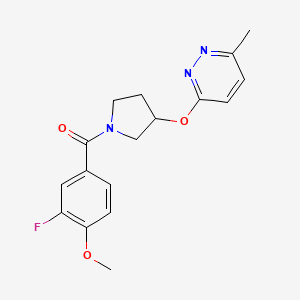
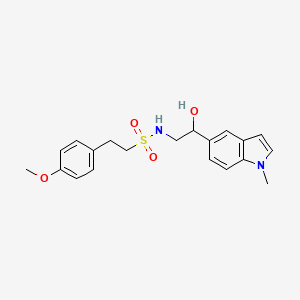
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2923537.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
